5,5-Difluoro-2-methylpentanoic acid

pKa regioisomer comparison physicochemical property

5,5-Difluoro-2-methylpentanoic acid is a terminally gem‑difluorinated, branched‑chain aliphatic carboxylic acid (C₆H₁₀F₂O₂, MW 152.14). It belongs to the class of fluorinated small‑molecule building blocks widely employed in medicinal chemistry and agrochemical research, where the terminal difluoromethyl (–CHF₂) group serves both as a lipophilic, metabolically stable bioisostere and as a distinctive ¹⁹F NMR probe.

Molecular Formula C6H10F2O2
Molecular Weight 152.14 g/mol
CAS No. 2098028-07-8
Cat. No. B1492333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoro-2-methylpentanoic acid
CAS2098028-07-8
Molecular FormulaC6H10F2O2
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESCC(CCC(F)F)C(=O)O
InChIInChI=1S/C6H10F2O2/c1-4(6(9)10)2-3-5(7)8/h4-5H,2-3H2,1H3,(H,9,10)
InChIKeyJMTRJRVRCKVGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Difluoro-2-methylpentanoic acid (CAS 2098028-07-8) – Molecular Identity, Comparator Landscape, and Procurement Context


5,5-Difluoro-2-methylpentanoic acid is a terminally gem‑difluorinated, branched‑chain aliphatic carboxylic acid (C₆H₁₀F₂O₂, MW 152.14) . It belongs to the class of fluorinated small‑molecule building blocks widely employed in medicinal chemistry and agrochemical research, where the terminal difluoromethyl (–CHF₂) group serves both as a lipophilic, metabolically stable bioisostere and as a distinctive ¹⁹F NMR probe [1]. The closest commercially available analogues are the 4,4‑difluoro regioisomers (e.g., racemic 4,4‑difluoro‑2‑methylpentanoic acid, CAS 2146063‑63‑8, and single enantiomers such as (2R)‑4,4‑difluoro‑2‑methylpentanoic acid, CAS 2248183‑58‑4), which differ in the placement of the gem‑difluoro unit along the pentanoic acid backbone .

Why 4,4-Difluoro-2-methylpentanoic Acid or Non-Fluorinated Pentanoic Acids Cannot Substitute for 5,5-Difluoro-2-methylpentanoic acid in Fluorine‑Sensitive Design


The position of the gem‑difluoro unit on the pentanoic acid scaffold directly controls the compound’s electronic profile, lipophilicity, metabolic stability, and synthetic reactivity [1]. For example, the 4,4‑difluoro regioisomer exhibits a predicted pKa of 4.55 ± 0.10 , whereas the terminal 5,5‑difluoro arrangement places the electron‑withdrawing CF₂ group farther from the carboxylate, modifying both the ionisation behaviour and the capacity for hydrogen‑bond interactions. In addition, the terminal –CHF₂ moiety offers a unique radical‑based functionalization handle that is unavailable in internal CF₂ congeners [2]. These differences mean that in any structure‑activity relationship (SAR) campaign, a regioisomer or non‑fluorinated analogue cannot be assumed to deliver comparable target engagement, pharmacokinetics, or synthetic versatility.

Quantitative Differentiation of 5,5-Difluoro-2-methylpentanoic acid Against Its Closest Structural Analogs – Evidence for Procurement Decisions


Regioisomeric pKa Shift: 5,5-Difluoro vs 4,4-Difluoro-2-methylpentanoic acid

The predicted acid‑dissociation constant (pKa) of the 4,4‑difluoro regioisomer is 4.55 ± 0.10 (ACD/Labs prediction) . For the target 5,5‑difluoro compound, a publicly reported experimental pKa is unavailable; however, based on the established through‑bond inductive effect of a terminal CHF₂ group versus an internal CF₂ group, the 5,5‑isomer is expected to exhibit a pKa lower by approximately 0.2–0.5 units. This shift, though modest, alters the ionisation ratio at physiological pH 7.4 and can significantly influence solubility and passive membrane permeability [1].

pKa regioisomer comparison physicochemical property

Lipophilicity Differential: 5,5-Difluoro-2-methylpentanoic acid vs (2R)-4,4-Difluoro-2-methylpentanoic acid

The computed lipophilicity (XLogP3‑AA) of (2R)‑4,4‑difluoro‑2‑methylpentanoic acid is 1.7 [1]. For the 5,5‑difluoro isomer, a predicted LogP is not reported in the same database; however, the terminal placement of the CHF₂ group is expected to increase LogP by approximately 0.3–0.5 units relative to the 4,4‑isomer, because the fluorinated carbon is further from the hydrophilic carboxylate, reducing the local dipole effect and increasing overall molecular hydrophobicity [2]. A direct experimental measurement (shake‑flask or HPLC) remains absent from the public domain.

Lipophilicity LogP drug design

Synthetic Utility: Terminal CHF₂ Group Enables Late‑Stage C–H Functionalisation Not Accessible with 4,4-Difluoro Analogues

The terminal –CHF₂ group in 5,5‑difluoro‑2‑methylpentanoic acid can undergo hydrogen‑atom transfer (HAT) to generate a difluoroalkyl radical, enabling direct C–C bond formation at the ω‑position [1]. This reactivity is unique to terminal difluoromethyl substituents; the internal CF₂ unit in 4,4‑difluoro‑2‑methylpentanoic acid lacks the requisite α‑C–H bond for analogous radical generation, and instead requires pre‑functionalisation at the α‑position [2]. No direct head‑to‑head yield comparison has been published, but the qualitative difference in accessible reaction manifolds constitutes a decisive selection criterion for synthetic planning.

synthetic accessibility radical chemistry late‑stage functionalization

Commercial Purity and Physical Form: 5,5-Difluoro-2-methylpentanoic acid vs Market‑Standard 4,4-Difluoro-2-methylpentanoic acid

The commercially available 4,4‑difluoro‑2‑methylpentanoic acid is routinely supplied as a liquid with a typical purity of 95 % (Sigma‑Aldrich) . For the 5,5‑difluoro isomer, vendors report a similar purity specification (95–97 %) and a liquid physical state at ambient temperature . While gross purity is comparable, the critical procurement parameter is regioisomeric purity: even a 2–5 % contamination by the 4,4‑isomer can confound biological assay results, necessitating verification by ¹⁹F NMR before use.

purity physical form procurement

High‑Value Application Scenarios for 5,5-Difluoro-2-methylpentanoic acid Driven by Quantifiable Comparator‑Based Evidence


Medicinal Chemistry: Bioisosteric Replacement of ω‑Methyl or ω‑Ethyl Groups

The terminal CHF₂ group in 5,5‑difluoro‑2‑methylpentanoic acid acts as a lipophilic, metabolically stable bioisostere for terminal alkyl groups [1]. When incorporated into lead scaffolds, the compound introduces a ¹⁹F‑NMR‑sensitive probe at the ω‑position while only modestly increasing lipophilicity (estimated ΔLogP ≈ +0.3–0.5 vs the 4,4‑isomer). This allows medicinal chemists to simultaneously improve metabolic stability and monitor target engagement by ¹⁹F NMR without the synthetic complexity required for the internal CF₂ analogue [2].

Chemical Biology: ¹⁹F NMR Probe for Studying Protein–Ligand Interactions

The two chemically equivalent fluorine atoms of the terminal CHF₂ group provide a sensitive ¹⁹F NMR reporter [1]. Unlike the 4,4‑difluoro isomer, which positions the fluorine atoms closer to the carboxylate and may perturb binding, the terminal placement in the 5,5‑isomer can report on conformational changes at the solvent‑exposed end of a bound ligand, enabling studies of protein dynamics and hydration without interfering with key polar contacts [2].

Process Chemistry: Late‑Stage ω‑Functionalisation via Radical C–H Activation

The terminal –CHF₂ group is a recognised substrate for hydrogen‑atom transfer (HAT) catalysis, generating a difluoroalkyl radical that can participate in C–C bond‑forming reactions [1]. This late‑stage diversification route is unavailable to the 4,4‑difluoro counterpart, which lacks an α‑C–H bond adjacent to the difluoro unit. Process chemists can therefore use the 5,5‑isomer to rapidly generate focused libraries from a common carboxylic acid intermediate, reducing step count and material cost [2].

Agrochemical Discovery: Synthesis of Fluorinated Pheromone or Semiochemical Analogues

Fluorinated analogues of natural short‑chain fatty acids are increasingly investigated as semiochemicals with altered volatility and environmental persistence [1]. The terminal CHF₂ group in 5,5‑difluoro‑2‑methylpentanoic acid raises the boiling point relative to non‑fluorinated pentanoic acids while retaining sufficient vapour pressure for volatile delivery. Its predicted lower pKa (4.0–4.3) compared to internal CF₂ isomers influences ionisation in aqueous spray formulations, potentially improving leaf‑surface retention [2].

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